molecular formula C13H14N2O5 B4296884 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B4296884
M. Wt: 278.26 g/mol
InChI Key: NAWXMKLQYPGUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMN-TMX or DMNT, is a novel spirooxindole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMN-TMX is a complex molecule that exhibits a unique spirocyclic structure, making it an interesting target for chemical synthesis and biological evaluation.

Mechanism of Action

The exact mechanism of action of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, several studies have suggested that 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exhibits various biochemical and physiological effects depending on the target tissue or cell type. In cancer cells, 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. In neurodegenerative diseases, 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one reduces oxidative stress and inflammation, and enhances neuronal survival. Moreover, 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to possess anti-bacterial, anti-viral, and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a promising compound for laboratory experiments due to its unique structure and potential therapeutic applications. However, there are some limitations associated with its use, including its low solubility in aqueous solutions and its potential toxicity in high doses. Moreover, the synthesis of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a complex and time-consuming process, which may limit its availability for research purposes.

Future Directions

The potential therapeutic applications of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one are vast, and there are several avenues for future research. One promising direction is the development of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drug delivery systems for targeted cancer therapy. Another direction is the evaluation of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in animal models of infectious diseases, such as COVID-19. Moreover, further studies are needed to elucidate the exact mechanism of action of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its potential toxicity in vivo.

Scientific Research Applications

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have shown that 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exhibits potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Moreover, 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been evaluated for its anti-bacterial, anti-viral, and anti-inflammatory activities.

properties

IUPAC Name

1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-12(15(17)18)7-19-13(20-8-12)9-5-3-4-6-10(9)14(2)11(13)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXMKLQYPGUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)C)OC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

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